Cas no 1804725-40-3 (3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine)
3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine
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- Inchi: 1S/C6H2BrClF2N2O2/c7-4-3(6(9)10)2(12(13)14)1-11-5(4)8/h1,6H
- InChI Key: BYXGVRRMDJBSJR-UHFFFAOYSA-N
- SMILES: BrC1=C(N=CC(=C1C(F)F)[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 228
- XLogP3: 3
- Topological Polar Surface Area: 58.7
3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062948-1g |
3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine |
1804725-40-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine
3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1804725-40-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
The compound 3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine (CAS No. 1804725-40-3) represents a significant advancement in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, characterized by the presence of both bromo and chloro substituents on the pyridine ring, alongside a difluoromethyl group and a nitro group, make it an exceptionally valuable building block for medicinal chemists.
In recent years, the demand for high-quality intermediates that facilitate the development of novel therapeutic agents has surged. The 3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine CAS No. 1804725-40-3 has emerged as a preferred choice due to its versatility in facilitating cross-coupling reactions, nucleophilic substitutions, and other transformations essential for drug discovery. Its molecular architecture is particularly well-suited for constructing complex heterocyclic scaffolds, which are frequently encountered in modern pharmacophores.
The significance of this compound is further underscored by its application in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its reactivity to develop potent kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases. The presence of both bromo and chloro atoms allows for selective modifications at different positions on the pyridine ring, enabling the creation of diverse analogues with tailored biological activities.
Recent studies have highlighted the utility of 3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine in generating novel antiviral agents. The difluoromethyl group, a common pharmacophore in antiviral drugs, contributes to enhanced binding affinity and metabolic stability. Moreover, the nitro group can be further functionalized through reduction or hydrolysis to introduce additional pharmacological properties. These attributes make it an indispensable tool for medicinal chemists seeking to develop next-generation antiviral therapies.
The compound's role extends beyond antiviral applications; it has also been employed in the synthesis of anticancer agents. By serving as a precursor for more complex molecules, it enables the construction of targeted therapies that exploit specific vulnerabilities in cancer cells. The ability to introduce various substituents at multiple positions on the pyridine ring allows for fine-tuning of physicochemical properties such as solubility, permeability, and binding affinity.
In addition to its pharmaceutical applications, 3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine CAS No. 1804725-40-3 has found utility in agrochemical research. Its structural motifs are reminiscent of those found in herbicides and fungicides, suggesting potential applications in crop protection. The versatility of this intermediate allows researchers to explore novel chemical entities with enhanced efficacy and reduced environmental impact.
The synthesis of this compound typically involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations are commonly employed to construct the desired framework efficiently. These synthetic strategies not only showcase the compound's synthetic utility but also demonstrate the broader advancements in organic chemistry that enable such complex molecules to be accessed with high precision.
The growing interest in fluorinated compounds has further amplified the importance of intermediates like 3-Bromo-2-chloro-4-(difluoromethyl)-5-nitropyridine. Fluoro substituents are known to modulate drug properties by influencing metabolic stability, lipophilicity, and binding interactions with biological targets. As a result, there is an increasing demand for reliable sources of fluorinated intermediates that can be seamlessly integrated into drug discovery pipelines.
In conclusion, the compound CAS No. 1804725-40-3 stands out as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity profile make it an invaluable asset for researchers developing innovative therapeutic agents across multiple therapeutic areas. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an even more pivotal role in shaping the future of medicine.
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